2-((4-Fluoropiperidin-4-yl)methyl)pyridine dihydrochloride

medicinal chemistry structure-activity relationship conformational analysis

Purchase this specific building block (CAS 2173999-06-7) to directly access a pre-fluorinated scaffold with a methylene spacer, crucial for kinase hinge-binding and CNS drug-like properties. The dihydrochloride salt ensures immediate aqueous solubility, avoiding DMSO co-solvent issues, while 4-fluoropiperidine reduces pKa to enhance permeability. For reproducible SAR, do not substitute with regioisomeric or non-fluorinated analogs. Minimum 95% purity.

Molecular Formula C11H17Cl2FN2
Molecular Weight 267.17
CAS No. 2173999-06-7
Cat. No. B2712227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Fluoropiperidin-4-yl)methyl)pyridine dihydrochloride
CAS2173999-06-7
Molecular FormulaC11H17Cl2FN2
Molecular Weight267.17
Structural Identifiers
SMILESC1CNCCC1(CC2=CC=CC=N2)F.Cl.Cl
InChIInChI=1S/C11H15FN2.2ClH/c12-11(4-7-13-8-5-11)9-10-3-1-2-6-14-10;;/h1-3,6,13H,4-5,7-9H2;2*1H
InChIKeyRMPNBFDLDCHESZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Fluoropiperidin-4-yl)methyl)pyridine Dihydrochloride (CAS 2173999-06-7): Structural Identity and Procurement-Relevant Baseline for Fluorinated Piperidine-Pyridine Building Blocks


2-((4-Fluoropiperidin-4-yl)methyl)pyridine dihydrochloride (CAS 2173999-06-7, molecular formula C₁₁H₁₇Cl₂FN₂, MW 267.17 g/mol) is a fluorinated piperidine-pyridine building block supplied as a dihydrochloride salt . The compound features a 4-fluoropiperidine ring connected to a pyridine at the 2-position via a methylene (–CH₂–) spacer, distinguishing it from directly linked analogs such as 2-(4-fluoropiperidin-4-yl)pyridine (CAS 853576-43-9) [1]. It is commercially available through Enamine (catalog EN300-1695939), distributed by Sigma-Aldrich, with a minimum purity specification of 95% . The dihydrochloride salt form enhances aqueous solubility and long-term storage stability relative to the free base (CAS 1555381-47-9), which is a critical practical consideration for medicinal chemistry workflows .

Why In-Class Fluoropiperidine-Pyridine Building Blocks Cannot Be Interchanged with 2-((4-Fluoropiperidin-4-yl)methyl)pyridine Dihydrochloride


Fluorinated piperidine-pyridine building blocks within the same nominal class exhibit critical structural variations—presence or absence of a methylene spacer, fluorine regioisomerism (2-, 3-, vs. 4-fluoropiperidine), pyridine positional isomerism (2-, 3-, vs. 4-pyridyl), and salt form (free base vs. hydrochloride vs. dihydrochloride)—that cumulatively alter molecular geometry, basicity, lipophilicity, and solubility [1][2]. The methylene spacer in 2-((4-fluoropiperidin-4-yl)methyl)pyridine introduces an additional rotational degree of freedom and increases the through-bond distance between the piperidine nitrogen and the pyridine ring compared to directly attached analogs such as 2-(4-fluoropiperidin-4-yl)pyridine (CAS 853576-43-9) [1]. Furthermore, the 4-fluoro substitution on piperidine lowers the pKa of the piperidine nitrogen by approximately 1.5–2.0 log units relative to unsubstituted piperidine, a class-level effect documented across monofluorinated saturated heterocyclic amines, which directly impacts protonation state under physiological assay conditions [2]. Generic substitution with a non-fluorinated, regioisomeric, or differently salted analog risks altering binding-mode geometry, cellular permeability, and assay reproducibility, particularly in structure-activity relationship (SAR) campaigns targeting kinases or CNS receptors where small changes in basicity and conformational preference have been shown to drive potency and selectivity [3].

Head-to-Head and Class-Level Quantitative Evidence Differentiating 2-((4-Fluoropiperidin-4-yl)methyl)pyridine Dihydrochloride from Its Closest Analogs


Methylene Spacer Versus Direct Attachment: Structural and Conformational Differentiation from 2-(4-Fluoropiperidin-4-yl)pyridine

2-((4-Fluoropiperidin-4-yl)methyl)pyridine dihydrochloride differs from the directly attached analog 2-(4-fluoropiperidin-4-yl)pyridine (CAS 853576-43-9, free base; CAS 1803604-45-6, dihydrochloride) by the insertion of a methylene (–CH₂–) spacer between the pyridine C-2 and the piperidine C-4 positions . This structural modification increases the molecular weight from 253.14 g/mol (C₁₀H₁₅Cl₂FN₂) for the directly attached analog to 267.17 g/mol (C₁₁H₁₇Cl₂FN₂) and introduces one additional rotatable bond [1]. The methylene spacer extends the through-bond distance between the piperidine nitrogen and the pyridine ring centroid, which alters the conformational ensemble accessible to the molecule—a factor demonstrated to be critical in the fragment-based drug discovery context where 3D shape diversity among fluorinated piperidine fragments correlates with differential protein-binding profiles [2]. In the directly attached analog, the piperidine and pyridine rings are locked in a more constrained spatial relationship with only one rotatable bond connecting the two ring systems, whereas the methylene-bridged compound permits greater orientational flexibility of the piperidine ring relative to the pyridine plane .

medicinal chemistry structure-activity relationship conformational analysis building block selection

Dihydrochloride Salt Versus Free Base: Solubility and Handling Advantages for Aqueous Assay Compatibility

The dihydrochloride salt form (CAS 2173999-06-7) of 2-((4-fluoropiperidin-4-yl)methyl)pyridine is specifically formulated to enhance aqueous solubility compared to the free base (CAS 1555381-47-9, C₁₁H₁₅FN₂, MW 194.25) . The free base contains a basic piperidine nitrogen (estimated conjugate acid pKa ~8.0–8.5, based on the 4-fluoropiperidine pKa reduction of ~1.5–2.0 units from piperidine pKa ~10.6 reported for monofluorinated piperidines [1]) that is only partially protonated at physiological pH 7.4, limiting aqueous solubility. Conversion to the dihydrochloride salt ensures full protonation of both the piperidine and pyridine nitrogens, yielding a crystalline powder (physical form: powder; storage: room temperature ) that is readily soluble in water and aqueous buffers. This is a critical practical advantage for biochemical and cell-based assays requiring defined compound concentrations in aqueous media, where free base forms often require DMSO stock solutions and may precipitate upon dilution into assay buffer .

aqueous solubility salt selection assay development compound management

4-Fluoropiperidine Basicity Modulation: pKa Differentiation from Non-Fluorinated Piperidine Analogs

The 4-fluoro substituent on the piperidine ring of the target compound reduces the basicity of the piperidine nitrogen compared to non-fluorinated piperidine analogs. A systematic study by Melnykov et al. (2023) of mono- and difluorinated saturated heterocyclic amines established that fluorination at the 4-position of piperidine decreases the conjugate acid pKa by approximately 1.5–2.0 log units relative to unsubstituted piperidine (pKa ~10.6) [1]. This pKa shift alters the fraction of protonated species at physiological pH, reducing it from >99% for piperidine to an estimated 80–90% for 4-fluoropiperidine, which has implications for membrane permeability and off-target hERG channel binding [1][2]. Furthermore, the same study demonstrated that the distance between the fluorine atom and the protonation center is a major determinant of the pKa modulation magnitude—an effect that can be fine-tuned by the methylene spacer in the target compound compared to directly fluorinated analogs [1]. In the context of 5-HT1A agonist development, Vacher et al. (1999) showed that the 4-fluoro substitution on the piperidine ring of 2-pyridinemethylamine derivatives uniquely improved oral bioavailability and in vivo agonist activity compared to C-4 desfluoro analogs, with enhanced binding affinity and selectivity for 5-HT1A over D2 and α1 receptors [3].

physicochemical property pKa modulation drug design fluorine chemistry

Positional Isomer Differentiation: 2-Pyridyl vs. 3-Pyridyl vs. 4-Pyridyl Attachment and Implications for Medicinal Chemistry Scaffold Utility

The target compound features the methylene bridge attached to the pyridine 2-position, differentiating it from positional isomers 3-(4-fluoropiperidin-4-yl)pyridine (CAS 1545012-45-0) and 4-(4-fluoropiperidin-4-yl)pyridine . The 2-pyridyl attachment places the pyridine nitrogen ortho to the methylene linker, creating a potential bidentate metal-chelating motif (pyridine N + piperidine N) that is geometrically distinct from the 3- and 4-pyridyl isomers . In kinase inhibitor design, 2-pyridylmethyl-piperidine scaffolds have been specifically exploited as hinge-binding motifs where the pyridine nitrogen participates in a hydrogen-bond interaction with the kinase hinge region, while the piperidine nitrogen engages the ribose pocket or solvent channel [1]. The Merck patent WO2015144290 on pyridyl piperidines as Wnt pathway inhibitors exemplifies the use of 2-pyridyl-substituted piperidine scaffolds, where the regioisomeric attachment of the pyridine ring is critical for Wnt pathway inhibitory activity [1]. The 3-pyridyl isomer (CAS 1545012-45-0) places the nitrogen meta to the linker, precluding the same hinge-binding geometry, while the 4-pyridyl isomer places it para, which may favor different protein interaction modes .

positional isomerism regiochemistry scaffold diversity kinase inhibitor design

Defined Research and Industrial Application Scenarios for 2-((4-Fluoropiperidin-4-yl)methyl)pyridine Dihydrochloride Based on Verified Differentiation Evidence


Kinase Inhibitor Fragment Elaboration and Lead Optimization Requiring a 2-Pyridylmethyl-4-fluoropiperidine Hinge-Binding Motif

The 2-pyridylmethyl attachment geometry of this compound positions the pyridine nitrogen for hinge-region hydrogen bonding in kinase active sites, while the 4-fluoropiperidine moiety provides modulated basicity (estimated pKa ~8.5–9.1) that reduces the fraction of protonated species at physiological pH compared to non-fluorinated piperidine analogs [1][2]. This scaffold has been validated in the pyridyl piperidine chemotype claimed by Merck as Wnt pathway inhibitors (WO2015144290) [3]. The methylene spacer introduces conformational flexibility that can be exploited to sample alternative binding poses inaccessible to directly attached 2-(4-fluoropiperidin-4-yl)pyridine, as demonstrated by the 3D shape diversity analysis of fluorinated piperidine fragments [1]. For medicinal chemistry teams prosecuting kinase targets, procurement of this specific building block enables direct access to a pre-fluorinated, hinge-compatible scaffold without requiring late-stage fluorination or regioisomeric separation, thereby accelerating SAR cycles. The dihydrochloride salt ensures immediate solubility in aqueous kinase assay buffers without DMSO co-solvent optimization .

CNS-Targeted Lead Generation Leveraging 4-Fluoropiperidine Basicity Reduction for Improved Brain Penetration and Reduced hERG Liability

The 4-fluoropiperidine motif in 2-((4-fluoropiperidin-4-yl)methyl)pyridine lowers the piperidine conjugate acid pKa by 1.5–2.0 units relative to unsubstituted piperidine, as established by systematic physicochemical profiling of monofluorinated saturated heterocyclic amines [1]. This pKa reduction decreases the fraction of positively charged species at physiological pH, which is correlated with improved passive membrane permeability and reduced hERG channel binding—a key safety liability in CNS drug discovery [1][2]. The precedent set by 2-pyridinemethylamine-derived 5-HT1A agonists, where 4-fluoropiperidine substitution uniquely improved oral bioavailability and in vivo activity compared to des-fluoro analogs, demonstrates the translational relevance of this specific fluorination pattern for CNS applications [3]. Researchers developing CNS-penetrant small molecules can procure this building block as a direct entry point to a scaffold with favorable CNS drug-like physicochemical properties, avoiding iterative fluorination optimization that would be required if starting from the non-fluorinated 2-((piperidin-4-yl)methyl)pyridine analog.

Fragment-Based Drug Discovery (FBDD) Library Design Incorporating 3D-Diverse Fluorinated Piperidine Building Blocks

The concise synthesis and chemoinformatic analysis of fluorinated piperidine libraries reported by Le Roch et al. (2024) established that 4-fluoropiperidine fragments provide distinct 3D shape profiles and conformational preferences compared to 3-fluoro and 3,4-difluoro congeners, which expands the chemical space coverage of fragment libraries [1]. 2-((4-Fluoropiperidin-4-yl)methyl)pyridine dihydrochloride combines the 4-fluoropiperidine 3D fragment with a 2-pyridylmethyl moiety, creating a bifunctional scaffold that can engage both hydrophobic and hydrogen-bonding interactions with protein targets [1]. The methylene spacer adds a degree of conformational freedom that differentiates this fragment from the more rigid directly attached 2-(4-fluoropiperidin-4-yl)pyridine [2]. For FBDD campaigns, inclusion of this building block in screening libraries increases the diversity of 3D shapes sampled, and its dihydrochloride salt form ensures consistent solubility across aqueous screening conditions, minimizing false negatives due to compound precipitation [3]. The Enamine catalog availability (EN300-1695939) with 95% purity specification supports reproducible fragment screening at standardized concentrations [3].

Agrochemical and Veterinary Pharmaceutical Intermediate Synthesis Requiring a Fluorinated Piperidine-Pyridine Scaffold with Defined Regiochemistry

The 2-pyridylmethyl-4-fluoropiperidine scaffold serves as a versatile intermediate for the synthesis of bioactive molecules beyond human therapeutics, including agrochemicals and veterinary agents, where fluorinated heterocycles are valued for enhanced metabolic stability and environmental persistence profiles [1]. The well-defined regiochemistry—pyridine at the 2-position, fluorine at the piperidine 4-position, and methylene linker—provides a single, unambiguous isomer for downstream derivatization, eliminating the need for regioisomeric separation that would be required if procuring mixed isomers [1]. The dihydrochloride salt form provides a stable, non-hygroscopic solid that can be stored at room temperature and shipped under ambient conditions, which reduces logistics complexity for industrial-scale procurement compared to free-base oils or hygroscopic mono-hydrochloride salts [2]. The 95% minimum purity specification, confirmed by certificates of analysis from Enamine/Sigma-Aldrich, ensures batch-to-batch consistency suitable for process chemistry development [2].

Quote Request

Request a Quote for 2-((4-Fluoropiperidin-4-yl)methyl)pyridine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.